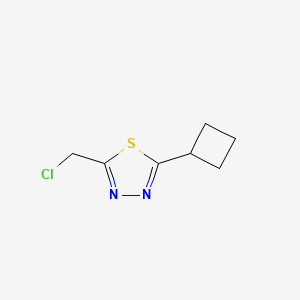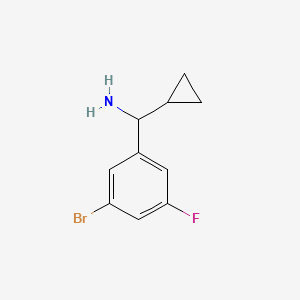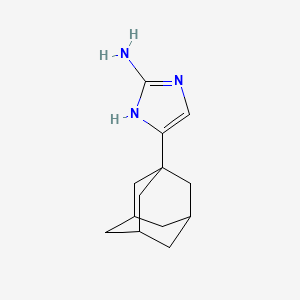
4-(アダマンタン-1-イル)-1H-イミダゾール-2-アミン
概要
説明
4-(adamantan-1-yl)-1H-imidazol-2-amine is a compound that features an adamantane group attached to an imidazole ring. Adamantane is a bulky, diamondoid hydrocarbon known for its rigidity and stability, while imidazole is a five-membered ring containing two nitrogen atoms. This combination of structures imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and application.
科学的研究の応用
4-(adamantan-1-yl)-1H-imidazol-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a precursor for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique structural features.
作用機序
Target of Action
A structurally similar compound, 1-(adamantan-1-yl)-2-(1h-imidazol-1-yl)ethanone, has been reported to target heme oxygenase 1 in humans . Heme oxygenase 1 is an essential enzyme that catalyzes the degradation of heme, a process that results in the formation of biliverdin, carbon monoxide, and free iron .
Mode of Action
Based on the known action of similar compounds, it can be hypothesized that 4-(adamantan-1-yl)-1h-imidazol-2-amine may interact with its target enzyme, potentially altering its function and leading to changes in downstream biochemical processes .
Biochemical Pathways
If the compound does indeed target heme oxygenase 1, it could potentially influence the heme degradation pathway . This could have downstream effects on various biological processes, including cellular respiration and the regulation of oxidative stress.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
If the compound does indeed target heme oxygenase 1, it could potentially influence the levels of biliverdin, carbon monoxide, and free iron in the cell . These molecules have various roles in cellular function and could therefore lead to a range of downstream effects.
生化学分析
Biochemical Properties
4-(adamantan-1-yl)-1H-imidazol-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound has been shown to inhibit certain enzymes, such as soluble epoxide hydrolase, which is involved in the metabolism of epoxyeicosatrienoic acids . This inhibition can lead to increased levels of these bioactive lipids, which have various physiological effects. Additionally, 4-(adamantan-1-yl)-1H-imidazol-2-amine can bind to specific protein targets, altering their function and influencing downstream biochemical pathways.
Cellular Effects
The effects of 4-(adamantan-1-yl)-1H-imidazol-2-amine on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in neuronal cells, the compound exhibits neuroprotective effects by modulating the activity of soluble epoxide hydrolase, leading to reduced infarct volume in ischemic stroke models . Furthermore, 4-(adamantan-1-yl)-1H-imidazol-2-amine can affect the expression of genes involved in inflammation and oxidative stress, thereby impacting cellular homeostasis.
Molecular Mechanism
At the molecular level, 4-(adamantan-1-yl)-1H-imidazol-2-amine exerts its effects through various mechanisms. One primary mechanism is the inhibition of soluble epoxide hydrolase, which prevents the hydrolysis of epoxyeicosatrienoic acids into less active dihydroxy derivatives . This inhibition enhances the vasodilatory and anti-inflammatory properties of epoxyeicosatrienoic acids. Additionally, the compound can interact with other biomolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their conformation and activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(adamantan-1-yl)-1H-imidazol-2-amine can vary over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-(adamantan-1-yl)-1H-imidazol-2-amine remains stable under physiological conditions, allowing for sustained biochemical activity . Prolonged exposure may lead to gradual degradation, affecting its efficacy. Long-term studies in vitro and in vivo have demonstrated consistent neuroprotective effects, although the extent of these effects may diminish over time.
Dosage Effects in Animal Models
The effects of 4-(adamantan-1-yl)-1H-imidazol-2-amine in animal models are dose-dependent. At lower doses, the compound exhibits beneficial effects, such as neuroprotection and anti-inflammatory properties . At higher doses, potential toxic or adverse effects may arise. For instance, excessive inhibition of soluble epoxide hydrolase can disrupt normal physiological processes, leading to adverse outcomes. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
4-(adamantan-1-yl)-1H-imidazol-2-amine is involved in various metabolic pathways. The compound is primarily metabolized by liver enzymes, including cytochrome P450 . The metabolic process involves hydroxylation and subsequent conjugation reactions, leading to the formation of more water-soluble metabolites that can be excreted from the body. These metabolic transformations can influence the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of 4-(adamantan-1-yl)-1H-imidazol-2-amine within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes through passive diffusion and active transport mechanisms. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution pattern is influenced by the compound’s physicochemical properties, such as lipophilicity and molecular size.
Subcellular Localization
The subcellular localization of 4-(adamantan-1-yl)-1H-imidazol-2-amine is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism. Additionally, the compound’s presence in the nucleus can influence gene expression by modulating transcription factors and other nuclear proteins.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(adamantan-1-yl)-1H-imidazol-2-amine typically involves multiple steps starting from commercially available precursors. One common route begins with the preparation of 1-acetyladamantane, which is then subjected to a series of reactions to introduce the imidazole ring and the amine group. The process may involve steps such as alkylation, cyclization, and amination, each requiring specific reagents and conditions to achieve the desired transformations .
Industrial Production Methods
Industrial production methods for 4-(adamantan-1-yl)-1H-imidazol-2-amine would likely involve optimization of the laboratory-scale synthesis to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
化学反応の分析
Types of Reactions
4-(adamantan-1-yl)-1H-imidazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the imidazole ring or the adamantane moiety.
Substitution: The imidazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
類似化合物との比較
Similar Compounds
Similar compounds to 4-(adamantan-1-yl)-1H-imidazol-2-amine include other adamantane derivatives and imidazole-containing molecules, such as:
- 1-(adamantan-1-yl)-1H-imidazole
- 4-(adamantan-1-yl)-1H-imidazol-2-yl)methanol
- 1-(adamantan-1-yl)-2-(isopropylamino)ethanone
Uniqueness
What sets 4-(adamantan-1-yl)-1H-imidazol-2-amine apart from these similar compounds is the specific combination of the adamantane and imidazole structures, which imparts unique steric and electronic properties.
特性
IUPAC Name |
5-(1-adamantyl)-1H-imidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3/c14-12-15-7-11(16-12)13-4-8-1-9(5-13)3-10(2-8)6-13/h7-10H,1-6H2,(H3,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKICBHBVAFWGNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CN=C(N4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


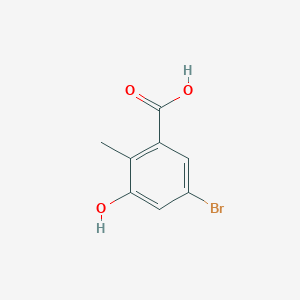
![4-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1528450.png)

![6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B1528452.png)
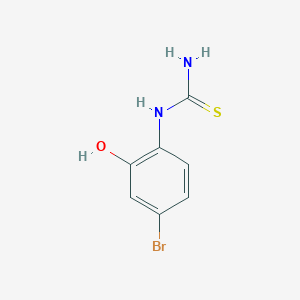
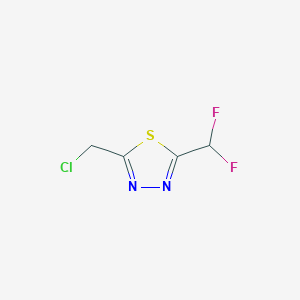
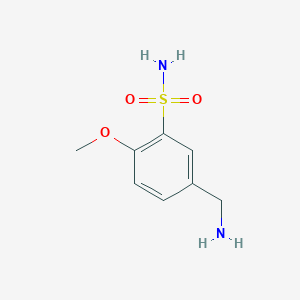

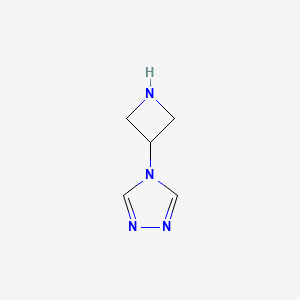
![[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol](/img/structure/B1528463.png)
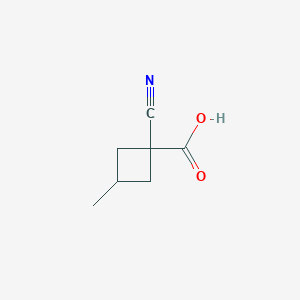
![Ethyl thiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B1528467.png)
